molecular formula C7H7IO2 B1278167 5-Iodo-2-methoxyphenol CAS No. 160257-85-2

5-Iodo-2-methoxyphenol

Cat. No.: B1278167
CAS No.: 160257-85-2
M. Wt: 250.03 g/mol
InChI Key: PUJBOIRXGIWNQL-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7IO2 and its molecular weight is 250.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Organic Synthesis

5-Iodo-2-methoxyphenol plays a significant role in organic synthesis. For example, it's used in hypervalent iodine-mediated oxygenative phenol dearomatization reactions. These reactions are crucial for natural product synthesis, offering a chemoselective method to convert homovanillyl alcohol into hydroxytyrosol and bergenin into norbergenin (Pouységu et al., 2010).

Role in Metabolism Studies

This compound has been instrumental in metabolism research. For example, its oxidative metabolism by liver microsomes has been studied, yielding various metabolites and shedding light on the metabolic pathways of iodinated compounds (Rizk & Hanzlik, 1995).

In Hydrogen Bond Studies

This compound is also used in the study of hydrogen bonds, particularly in methoxyphenols, which are structural fragments of antioxidants and biologically active molecules. These studies involve examining the thermochemical properties and intermolecular hydrogen bond strengths (Varfolomeev et al., 2010).

Atmospheric Chemistry

In atmospheric chemistry, this compound's derivatives, particularly methoxyphenols, are studied for their reactions with NO₃ radicals. This research helps understand the chemical degradation of wood smoke components in the atmosphere (Liu et al., 2012).

Biomass and Pyrolysis Research

Methoxyphenols, like this compound, are used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. Such studies are crucial for understanding biomass pyrolysis (Vane & Abbott, 1999).

Enzyme and Protein Studies

In biochemical research, this compound and its derivatives are used to study enzyme interactions and protein reagents' sensitivity to changes in the molecular environment (Horton, Kelly, & Koshland, 1965).

Safety and Hazards

5-Iodo-2-methoxyphenol is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Iodo-2-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in oxidative stress pathways, such as peroxidases. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, potentially influencing the overall oxidative stress response in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound may inhibit the activity of certain peroxidases by occupying their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity. For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-iodo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBOIRXGIWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431493
Record name Phenol, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160257-85-2
Record name Phenol, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160257-85-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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